N-(2-Methoxy-4-nitrophenyl)butyramide

Description

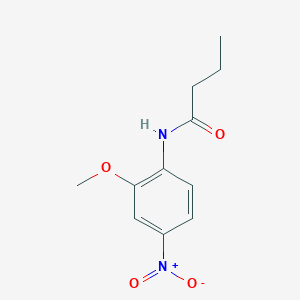

N-(2-Methoxy-4-nitrophenyl)butyramide is a synthetic organic compound characterized by a butyramide group linked to a 2-methoxy-4-nitrophenyl moiety. Its structure features a nitro group at the para position and a methoxy group at the ortho position on the phenyl ring (Figure 1). This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

CAS No. |

78701-56-1 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)butanamide |

InChI |

InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(13(15)16)7-10(9)17-2/h5-7H,3-4H2,1-2H3,(H,12,14) |

InChI Key |

QYTAXIIQSIQLGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-nitrophenyl)butyramide typically involves the reaction of 2-methoxy-4-nitroaniline with butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-nitrophenyl)butyramide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxy-4-nitrophenyl)butyramide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-nitrophenyl)butyramide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations :

- Nitro-Methoxy Positioning : Inverting nitro and methoxy groups (e.g., 4MNB in ) alters crystallinity and molecular packing, as seen in the two-molecule asymmetric unit.

- Electron-Withdrawing Effects : The 4-nitro group in N-(4-nitrophenyl)butyramide enhances hydrolysis susceptibility compared to the target compound, where the ortho-methoxy group may sterically hinder enzyme access .

- Lipophilicity: Chlorophenoxy derivatives (e.g., ) exhibit higher hydrophobicity, impacting bioavailability and membrane permeability.

Biological Activity

N-(2-Methoxy-4-nitrophenyl)butyramide is an organic compound that has garnered attention due to its potential therapeutic properties. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a butyramide group attached to a 2-methoxy-4-nitrophenyl moiety. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 222.24 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Butyramide Group : The initial step involves the acylation of an amine to form the butyramide.

- Nitration : The introduction of the nitro group at the para position relative to the methoxy group is achieved through nitration reactions.

- Purification : The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

This multi-step synthesis underscores the complexity involved in producing this compound, highlighting its importance as a building block in organic synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity . Research indicates that compounds with similar structures often act as enzyme inhibitors, which could be relevant in cancer therapy. For instance, studies have shown that this compound may inhibit certain kinases involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties . Its structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation-related pathways. Research indicates that it may modulate cytokine production and inhibit inflammatory cell migration.

The mechanisms of action for this compound are still under investigation, but several hypotheses exist:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression and inflammation.

- Reactive Oxygen Species (ROS) : It may influence ROS levels within cells, thereby affecting cell signaling pathways related to growth and inflammation.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC values ranging from 10 to 30 µM across different cell types.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of kinase activity |

This study highlights the compound's potential as a therapeutic agent in oncology.

Anti-inflammatory Study

In another research effort focusing on anti-inflammatory effects, this compound was tested in animal models of inflammation. The results showed significant reductions in inflammatory markers, including TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose (5 mg/kg) | 100 | 150 |

| High Dose (20 mg/kg) | 50 | 100 |

These findings support further exploration into its therapeutic applications for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.